N-(2-Fluoro-6-nitrophenyl)guanidine

Description

Properties

IUPAC Name |

2-(2-fluoro-6-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXMJGQRGBGLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N=C(N)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Substituted-Nitrophenyl)guanidines for Researchers and Drug Development Professionals

A Note on the Requested Compound: N-(2-Fluoro-6-nitrophenyl)guanidine

Initial searches for a specific CAS number, chemical structure, and detailed technical data for N-(2-Fluoro-6-nitrophenyl)guanidine did not yield specific results within publicly available scientific and chemical databases. This suggests that this particular compound may not be widely synthesized, characterized, or commercially available at this time.

However, a closely related analog, N-(2-Methyl-5-nitrophenyl)guanidine , is a well-documented compound with an established CAS number and is of significant interest in medicinal chemistry, particularly as a key intermediate in the synthesis of the anticancer drug Imatinib.

This guide will provide a comprehensive overview of N-(2-Methyl-5-nitrophenyl)guanidine, offering valuable insights that are likely applicable to the study of other related substituted nitrophenyl)guanidines, including the theoretical N-(2-Fluoro-6-nitrophenyl)guanidine. We will also briefly discuss the potential influence of the fluoro-substituent.

Part 1: The Core Compound: N-(2-Methyl-5-nitrophenyl)guanidine

CAS Number: 152460-07-6[1][2][3][4]

Molecular Formula: C₈H₁₀N₄O₂[1][3]

Molecular Weight: 194.19 g/mol [1][3]

Chemical Structure

The chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine is characterized by a guanidine group attached to a 2-methyl-5-nitrophenyl ring.

Caption: Chemical structure of N-(2-Methyl-5-nitrophenyl)guanidine.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 216-218 °C | [1][2] |

| Boiling Point (Predicted) | 326.4 ± 52.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 9.73 ± 0.70 | [1] |

| XLogP3 | 2.6 | [2] |

| Appearance | White to light yellow powder/crystal | [5] |

Synthesis

A common method for the preparation of N-(2-Methyl-5-nitrophenyl)guanidine involves the condensation reaction of 2-chloro-4-nitrotoluene with guanidine hydrochloride in an alcohol solvent in the presence of an acid-binding agent.[6]

Experimental Protocol: Synthesis of N-(2-Methyl-5-nitrophenyl)guanidine

-

Reactants and Solvent:

-

2-chloro-4-nitrotoluene

-

Guanidine hydrochloride

-

Acid-binding agent (e.g., a suitable base)

-

Alcohol solvent (e.g., methanol, ethanol, propanol, or isopropanol)[6]

-

-

Procedure:

-

Dissolve 2-chloro-4-nitrotoluene and guanidine hydrochloride in the chosen alcohol solvent in a reaction vessel.

-

Add the acid-binding agent to the mixture.

-

Heat the reaction mixture to a temperature between 40 °C and the reflux temperature of the solvent. A common temperature range is 40-50 °C.[6]

-

Maintain the reaction at this temperature with stirring for a sufficient time to allow for the completion of the condensation reaction.

-

Upon completion, the product, N-(2-Methyl-5-nitrophenyl)guanidine, can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

-

Caption: General workflow for the synthesis of N-(2-Methyl-5-nitrophenyl)guanidine.

Applications in Drug Development

N-(2-Methyl-5-nitrophenyl)guanidine is a crucial intermediate in the synthesis of Imatinib (Gleevec), a tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML).

The synthesis of Imatinib involves the reaction of N-(2-Methyl-5-nitrophenyl)guanidine with 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one. This reaction forms the pyrimidinyl-aminophenylguanidine core of the Imatinib molecule.

Safety and Handling

Based on available safety data sheets for N-(2-Methyl-5-nitrophenyl)guanidine and its nitrate salt, the following precautions should be observed:

-

Hazard Statements: H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.[2][5]

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Part 2: Theoretical Considerations for N-(2-Fluoro-6-nitrophenyl)guanidine

While specific experimental data is lacking, we can make some informed hypotheses about the properties and synthesis of N-(2-Fluoro-6-nitrophenyl)guanidine based on established chemical principles.

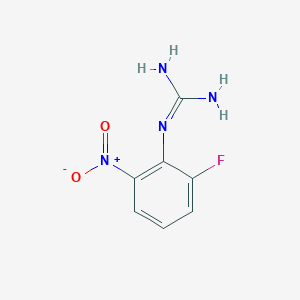

Predicted Structure

Caption: Predicted chemical structure of N-(2-Fluoro-6-nitrophenyl)guanidine.

Potential Synthesis

A plausible synthetic route would be analogous to that of the methyl-substituted compound: a nucleophilic aromatic substitution reaction.

Caption: A potential synthetic pathway to N-(2-Fluoro-6-nitrophenyl)guanidine.

The starting material would likely be a di-halogenated nitrobenzene, such as 1,2-difluoro-3-nitrobenzene or 2-chloro-6-fluoro-nitrobenzene, reacted with guanidine. The highly electron-withdrawing nitro group would activate the ring towards nucleophilic attack by guanidine. The choice of leaving group (fluoride or chloride) would influence the reaction conditions.

Predicted Influence of the Fluoro-Substituent

The replacement of a methyl group with a fluorine atom at the 2-position of the phenyl ring is expected to have several significant effects:

-

Electronic Effects: Fluorine is a highly electronegative atom and will exert a strong electron-withdrawing inductive effect. This would decrease the electron density of the aromatic ring and potentially influence the basicity of the guanidine moiety.

-

Steric Effects: Fluorine is smaller than a methyl group, which would result in less steric hindrance around the guanidine linkage.

-

Metabolic Stability: In a drug development context, the carbon-fluorine bond is very strong and can block metabolic oxidation at that position, potentially increasing the metabolic stability and half-life of a molecule.

-

Binding Interactions: Fluorine can participate in hydrogen bonding and other non-covalent interactions with biological targets, which could alter the binding affinity and selectivity of a potential drug candidate.

Part 3: Concluding Remarks

While N-(2-Fluoro-6-nitrophenyl)guanidine remains a theoretical compound in the context of readily available literature, the comprehensive data on its close analog, N-(2-Methyl-5-nitrophenyl)guanidine, provides a solid foundation for researchers in this area. The established synthesis, physicochemical properties, and critical role of the methyl analog in the synthesis of Imatinib underscore the importance of this class of compounds. Further research into the synthesis and properties of the fluoro-substituted version could be a valuable endeavor, potentially leading to novel compounds with unique and beneficial properties for drug discovery and development.

References

-

LookChem. (n.d.). Cas 152460-07-6, Guanidine,(2-methyl-5-nitrophenyl). Retrieved January 23, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). N-(2-Methyl-5-nitrophenyl)guanidine. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (n.d.). (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. (2-methyl-5-nitrophenyl) nitrate | CAS#:152460-07-6 | Chemsrc [chemsrc.com]

- 5. 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate | 152460-08-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine - Google Patents [patents.google.com]

Spectral Analysis of N-(2-Fluoro-6-nitrophenyl)guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Uncharted Spectral Landscape

In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-(2-Fluoro-6-nitrophenyl)guanidine, a compound of interest for its potential pharmacological applications, represents a molecule for which a comprehensive public spectral library is not yet established. This guide, therefore, ventures into a predictive and comparative analysis, leveraging established principles of spectroscopy and data from structurally analogous compounds to forecast the spectral characteristics of this molecule. As a self-validating system, this document will transparently outline the methodologies for these predictions, providing a robust framework for researchers until empirical data becomes available. Our approach is grounded in the foundational principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the anticipated spectral behavior of N-(2-Fluoro-6-nitrophenyl)guanidine.

Molecular Structure and Key Functional Groups

To comprehend the spectral data, a foundational understanding of the molecule's architecture is paramount. N-(2-Fluoro-6-nitrophenyl)guanidine is characterized by a phenyl ring substituted with a fluorine atom and a nitro group, ortho to each other, and a guanidine moiety. This unique arrangement of electron-withdrawing groups (fluoro and nitro) and an electron-donating group (guanidine) dictates the electronic environment of the molecule, which in turn governs its interaction with electromagnetic radiation and its fragmentation patterns.

Figure 2: Predicted key IR absorption bands for N-(2-Fluoro-6-nitrophenyl)guanidine.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol (Hypothetical):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The nominal mass of N-(2-Fluoro-6-nitrophenyl)guanidine (C₇H₇FN₄O₂) is approximately 198.15 g/mol . The high-resolution mass spectrum should show a protonated molecule at m/z 199.0686 in ESI+.

Predicted Fragmentation Pathway:

The fragmentation of N-(2-Fluoro-6-nitrophenyl)guanidine is expected to be influenced by the stability of the resulting fragments. Key fragmentations could involve the loss of small neutral molecules or radicals from the guanidine and nitro groups.

Figure 3: A plausible fragmentation pathway for protonated N-(2-Fluoro-6-nitrophenyl)guanidine.

Interpretation of Predicted Fragments:

-

m/z 182: Loss of ammonia (NH₃) from the protonated guanidine moiety.

-

m/z 153: Loss of the nitro group (NO₂) as a radical. This would be a significant fragmentation pathway.

-

m/z 111: Subsequent loss of a neutral cyanamide (CN₂H₂) fragment from the m/z 153 ion, resulting in a fluorophenyl cation.

The fragmentation of nitrophenyl compounds can also involve complex rearrangements and "ortho effects," where the proximity of the nitro and fluoro groups influences the fragmentation pathways. [1]

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for N-(2-Fluoro-6-nitrophenyl)guanidine. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed forecast of its NMR, IR, and Mass Spectral characteristics. This document is intended to serve as a valuable resource for researchers, offering a foundational understanding of what to expect during the empirical analysis of this compound. The provided protocols and interpretations establish a self-validating framework that will be instrumental in the eventual experimental confirmation of the structure of N-(2-Fluoro-6-nitrophenyl)guanidine.

References

-

PubMed Central. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link] (accessed Jan. 23, 2026).

-

Digital CSIC. Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. [Link] (accessed Jan. 23, 2026).

-

NMRDB.org. Predict 1H proton NMR spectra. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. Synthesis, spectral characterization, crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives. [Link] (accessed Jan. 23, 2026).

-

PubMed Central. Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. [Link] (accessed Jan. 23, 2026).

-

MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link] (accessed Jan. 23, 2026).

- MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). https://www.mdpi.com/1422-8599/2019/1/M1058 (accessed Jan. 23, 2026).

-

Chemsrc. (2-methyl-5-nitrophenyl) nitrate. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link] (accessed Jan. 23, 2026).

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link] (accessed Jan. 23, 2026).

-

CAS Common Chemistry. N-(2-Methyl-5-nitrophenyl)guanidine. [Link] (accessed Jan. 23, 2026).

-

Royal Society of Chemistry. The Chemistry and Biology of Guanidine Natural Products. [Link] (accessed Jan. 23, 2026).

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link] (accessed Jan. 23, 2026).

-

PubMed Central. 1H, 13C, 15N and 31P chemical shift assignment of the first stem-loop Guanidine-II riboswitch from Escherichia coli. [Link] (accessed Jan. 23, 2026).

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link] (accessed Jan. 23, 2026).

-

The Ohio State University. Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. Synthesis and Spectral Characterization of Fluoroquinolone Drug-Norfloxacin. [Link] (accessed Jan. 23, 2026).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link] (accessed Jan. 23, 2026).

-

ResearchGate. The most important natural guanidine derivatives. [Link] (accessed Jan. 23, 2026).

-

Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link] (accessed Jan. 23, 2026).

-

PubMed Central. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). [Link] (accessed Jan. 23, 2026).

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link] (accessed Jan. 23, 2026).

-

ResearchGate. 15N NMR Spectroscopy, X-ray- and Neutron-Diffraction, Quantum Chemical Calculations and UV/vis Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. [Link] (accessed Jan. 23, 2026).

-

MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link] (accessed Jan. 23, 2026).).

Sources

A Technical Guide to the Potential Biological Activities of N-(2-Fluoro-6-nitrophenyl)guanidine: A Candidate for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Fluoro-6-nitrophenyl)guanidine is a small molecule of significant interest due to the convergence of three pharmacologically relevant motifs: a guanidine core, a nitroaromatic system, and a fluorine substituent. While this specific compound remains largely uncharacterized in scientific literature, its structural components are hallmarks of numerous clinically significant therapeutic agents. The guanidine group is a potent pharmacophore known for its ability to form key interactions with biological targets, while nitroaromatics are established mediators of antimicrobial and anticancer effects. This guide synthesizes information from analogous compounds to build a robust, evidence-based framework for investigating the potential biological activities of N-(2-Fluoro-6-nitrophenyl)guanidine. We present hypothesized mechanisms of action and provide detailed, field-proven experimental protocols for validating its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. This document serves as a foundational resource to empower researchers to unlock the therapeutic potential of this novel chemical entity.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents often begins with identifying chemical scaffolds that possess a high potential for biological interaction. N-(2-Fluoro-6-nitrophenyl)guanidine presents such a scaffold. Its structure is a deliberate combination of functional groups that have independently demonstrated a wide array of pharmacological activities.[1][2]

-

The Guanidine Core: The guanidine moiety is a strongly basic and highly polar functional group (pKa ≈ 13.6) that is protonated at physiological pH.[3] This resulting guanidinium cation is a key feature in a multitude of drugs, including the antidiabetic metformin, the antihypertensive guanabenz, and the antimicrobial chlorhexidine.[4][5] Its ability to engage in strong hydrogen bonding, charge pairing, and cation-π interactions allows it to bind effectively with anionic sites on biological targets such as carboxylates and phosphates found in proteins and on cell surfaces.[4][6]

-

The 2-Fluoro-6-nitrophenyl Group: The aromatic ring is substituted with two key groups. The nitro group (NO₂) is a strong electron-withdrawing group and a known "toxicophore" in antimicrobial and anticancer contexts.[2] Its mechanism often involves intracellular enzymatic reduction to form reactive nitroso and superoxide species that can damage DNA and other critical cellular components.[2] The ortho-fluorine (F) atom is a common bioisostere used in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties of the molecule.[5]

The absence of published data on N-(2-Fluoro-6-nitrophenyl)guanidine makes it a "blue ocean" candidate for investigation. This guide provides the scientific rationale and methodological framework to explore its therapeutic promise.

Hypothesized Biological Activities and Mechanisms of Action

Based on a synthesis of data from structurally related compounds, we propose three primary avenues for investigation.

Potential as a Broad-Spectrum Antimicrobial Agent

The combination of a membrane-targeting cationic group and a DNA-damaging nitro group suggests a powerful dual-action antimicrobial mechanism.

-

Hypothesized Mechanism:

-

Membrane Association and Disruption: The positively charged guanidinium group is hypothesized to electrostatically interact with negatively charged components of bacterial and fungal cell membranes (e.g., phospholipids, teichoic acids). This interaction could disrupt membrane integrity, leading to increased permeability and leakage of cellular contents.

-

Intracellular Targeting: Following membrane transit, the nitro group can be reduced by microbial nitroreductases, which are prevalent in many bacterial and fungal strains. This reduction creates highly reactive nitrogen species that induce oxidative stress and covalently modify DNA, leading to cell death.[2]

-

Many guanidine-containing compounds, such as chlorhexidine and certain marine alkaloids, exhibit potent antimicrobial properties.[4][7] Likewise, nitroaromatic compounds like metronidazole are mainstays in treating anaerobic bacterial infections.[2] The synergy of these two pharmacophores in a single molecule could lead to potent and broad-spectrum activity, potentially effective against resistant pathogens.[5]

Potential as an Anticancer Agent

Guanidine derivatives have been investigated as anticancer agents, with some acting as DNA minor groove binders.[6] Additionally, many nitrophenyl-containing heterocycles have demonstrated moderate to strong anticancer activity.[8][9]

-

Hypothesized Mechanism: The planar nitrophenyl ring combined with the cationic guanidinium group may facilitate binding to the minor groove of DNA. This interaction can disrupt DNA replication and transcription processes, ultimately inducing apoptosis in rapidly proliferating cancer cells. The electron-withdrawing nature of the nitro and fluoro groups could enhance the binding affinity. Molecular docking studies have supported the potential for guanidine derivatives to form stable complexes within the DNA minor groove through hydrogen bonding and hydrophobic interactions.[6]

Potential as an Enzyme Inhibitor

The guanidine group is a bioisostere of the arginine side chain, making it a prime candidate for inhibiting enzymes that process arginine, such as Nitric Oxide Synthase (NOS), or for competing with arginine-rich motifs in protein-protein interactions.

-

Hypothesized Target—Nitric Oxide Synthase (NOS): Guanidine-containing molecules are well-known inhibitors of NOS isoforms.[1][10] Overproduction of nitric oxide is implicated in various pathological states, including inflammation and certain cancers. N-(2-Fluoro-6-nitrophenyl)guanidine could act as a competitive inhibitor at the L-arginine binding site of NOS, thereby modulating nitric oxide production.

Proposed Experimental Validation Workflows

To empirically test these hypotheses, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be robust and self-validating.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Methodology:

-

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of N-(2-Fluoro-6-nitrophenyl)guanidine in dimethyl sulfoxide (DMSO).

-

Microplate Preparation: In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to wells in columns 1-11.

-

Serial Dilution: Add 100 µL of the compound stock (appropriately diluted in broth to achieve the starting concentration) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (broth only).

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well is 100 µL.

-

Incubation: Incubate plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol: Cell Viability Assay for Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on a cancer cell line (e.g., HeLa, A549) to determine its IC₅₀ (half-maximal inhibitory concentration).

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: Sample Antimicrobial Activity (MIC) Data Summary

| Microbial Strain | Strain Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Vancomycin: X | |

| Escherichia coli | Gram-negative | Ciprofloxacin: Y |

| Candida albicans | Fungus | | Fluconazole: Z |

Table 2: Sample Anticancer Activity (IC₅₀) Data Summary

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Positive Control IC₅₀ (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | Doxorubicin: X | |

| HeLa | Cervical Cancer | Doxorubicin: Y |

| MCF-7 | Breast Cancer | | Doxorubicin: Z |

Conclusion and Future Directions

N-(2-Fluoro-6-nitrophenyl)guanidine stands as a promising, yet unexplored, chemical entity. The logical synthesis of its structural components strongly suggests the potential for significant biological activity, particularly in the antimicrobial and anticancer domains. The experimental workflows detailed in this guide provide a clear and robust pathway for the initial characterization and validation of these activities. Positive results from this primary screening would warrant progression to more advanced studies, including:

-

Mechanism of Action Studies: Investigating membrane depolarization, DNA binding, and specific enzyme inhibition.

-

In Vivo Efficacy: Testing the compound in relevant animal models of infection or cancer.

-

ADMET Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.

This document provides the foundational blueprint for researchers to systematically investigate N-(2-Fluoro-6-nitrophenyl)guanidine, a molecule with the potential to become a valuable lead in the development of next-generation therapeutics.

References

-

Hussain, Z. et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. Available at: [Link]

-

Berlinck, R. G. S. et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports. Available at: [Link]

-

Ouk, S. et al. (2020). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 18(11), 581. Available at: [Link]

-

Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1446. Available at: [Link]

-

Akhtar, M. N. et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14(38), 27339-27354. Available at: [Link]

-

Giménez-Bastida, J. A. et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. International Journal of Molecular Sciences, 24(13), 11116. Available at: [Link]

-

Hafez, H. N. et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 7(10), 8566-8581. Available at: [Link]

-

ResearchGate. (n.d.). Summary for synthesizing bioisosteres of phenylguanidine. ResearchGate. Available at: [Link]

-

Zhang, Y. et al. (2022). Biologically active guanidine alkaloids. Mini-Reviews in Organic Chemistry, 19(6). Available at: [Link]

- Google Patents. (2021). CN113636958A - Preparation method of 2-methyl-5-nitrophenylguanidine.

-

Hafez, H. N. et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). ACS Publications. Available at: [Link]

-

ResearchGate. (2009). Biological activities of guanidine compounds. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Guanidine synthesis from various precursors. ResearchGate. Available at: [Link]

-

Steele, N. W. et al. (1973). Process Engineering Design for Manufacture of Guanidine Nitrate. Volume II. Appendices. Defense Technical Information Center. Available at: [Link]

-

PubChem. (n.d.). Diphenylguanidine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

-

Ibragimov, A. A. et al. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 400, 02008. Available at: [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. Available at: [Link]

-

O'Donnell, A. F. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

Sources

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Substituted Nitrophenylguanidines

Introduction: A Versatile Scaffold with Significant Therapeutic Promise

Substituted nitrophenylguanidines represent a class of organic compounds characterized by a guanidinium group attached to a nitrophenyl ring system. This structural motif has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique electronic properties conferred by the nitro group, combined with the hydrogen-bonding capabilities and basicity of the guanidine moiety, make these compounds versatile scaffolds for drug design.[1] While the applications of guanidine derivatives are broad, ranging from antihypertensive and antimicrobial agents to key intermediates in the synthesis of targeted cancer therapies like imatinib, a significant cohort of substituted nitrophenylguanidines exerts its primary biological effects through a distinct and potent mechanism: the inhibition of the sodium-hydrogen exchanger (NHE).[1][2]

This in-depth technical guide will elucidate the core mechanism of action of substituted nitrophenylguanidines, with a primary focus on their role as inhibitors of the NHE, particularly the NHE1 isoform. We will explore the molecular and cellular consequences of this inhibition, delve into the structure-activity relationships that govern their potency and selectivity, and discuss the key experimental methodologies employed to characterize their activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Primary Mechanism of Action: Selective Inhibition of the Na+/H+ Exchanger (NHE)

The most well-characterized mechanism of action for many therapeutically relevant substituted nitrophenylguanidines is the selective inhibition of the Na+/H+ exchanger (NHE) family of integral membrane proteins.[2][3] These exchangers are crucial for maintaining intracellular pH (pHi) and cell volume by mediating the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+).[3][4]

Of the nine known NHE isoforms, NHE1 is ubiquitously expressed in the plasma membrane of most mammalian cells and plays a critical role in cellular homeostasis.[2][3][5] Several substituted guanidine compounds, including the extensively studied cariporide, have been identified as potent and selective inhibitors of NHE1.[2][5][6]

The inhibitory action of these compounds on NHE1 disrupts the normal ion flux across the cell membrane. By blocking the extrusion of protons, these inhibitors cause an accumulation of H+ ions within the cell, leading to a decrease in intracellular pH, a state known as intracellular acidification.[3] Concurrently, the influx of Na+ is prevented. This dual effect has profound consequences for cellular function and is the basis for the therapeutic potential of these compounds in various pathological conditions.[3]

Molecular Consequences of NHE1 Inhibition

The inhibition of NHE1 by substituted nitrophenylguanidines initiates a cascade of events at the molecular and cellular levels. The immediate consequence is a disruption of the delicate intracellular ion balance.

During cellular stress, such as myocardial ischemia, intracellular acidosis triggers the activation of NHE1 to restore physiological pH.[2][5] However, this leads to an influx of Na+, which in turn can reverse the action of the Na+/Ca2+ exchanger, causing an overload of intracellular Ca2+.[5][7] This calcium overload is a key contributor to cell injury and death.[7] Substituted nitrophenylguanidine inhibitors like cariporide prevent this deleterious cascade by blocking the initial Na+ influx, thereby exerting a cardioprotective effect.[5][7]

The following diagram illustrates the signaling pathway of NHE1 inhibition by substituted nitrophenylguanidines in the context of myocardial ischemia-reperfusion injury.

Caption: Signaling pathway of NHE1 inhibition by substituted nitrophenylguanidines.

Structure-Activity Relationships (SAR)

The potency and selectivity of substituted nitrophenylguanidines as NHE inhibitors are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing the design of these compounds to achieve desired therapeutic effects with minimal side effects.[8]

Key structural features that influence the activity of these compounds include:

-

The Guanidine Moiety: The basic guanidinium group is essential for activity, likely participating in key interactions with the NHE protein.

-

The Aromatic Ring System: The nature and substitution pattern of the aromatic ring significantly impact potency and selectivity. The replacement of the pyrazine ring in the early NHE inhibitor amiloride with a phenyl group was a critical step in developing more potent and NHE1-selective compounds like cariporide.[2]

-

Substituents on the Phenyl Ring: The position and electronic properties of substituents on the phenyl ring, including the nitro group, fine-tune the binding affinity and selectivity for different NHE isoforms.

The following table summarizes the inhibitory potency (IC50 values) of several representative guanidine derivatives against different NHE isoforms.

| Compound | NHE1 IC50 (nM) | NHE2 IC50 (nM) | NHE3 IC50 (µM) | Selectivity (NHE1 vs. NHE2/3) | Reference |

| Cariporide | 30 | >1000 | >10 | High for NHE1 | [6] |

| Eniporide | 4.5 | >1000 | >10 | High for NHE1 | [6] |

| T-162559 | 0.96 | Not reported | Not reported | High for NHE1 | [6] |

| EIPA | Not reported | Not reported | IC50 of 10.5 µM for TRPP3 | Also inhibits NHE3 | [9] |

| Amiloride | ~1000 | Not reported | Not reported | Non-selective | [10] |

Note: IC50 values can vary depending on the experimental conditions and assay system used.

Other Potential Mechanisms of Action

While NHE1 inhibition is a primary mechanism for many substituted nitrophenylguanidines, the structural diversity within this class suggests that other biological targets may also be relevant. The broader family of guanidine derivatives has been shown to interact with a range of targets, and nitrophenyl moieties are also known to contribute to various biological activities.[1]

-

Kinase Inhibition: The (2-Methyl-5-nitrophenyl)guanidine nitrate is a key intermediate in the synthesis of imatinib, a potent tyrosine kinase inhibitor, highlighting the potential for this scaffold to be adapted for kinase-targeted therapies.[1]

-

Antimicrobial Activity: Some guanidine-containing molecules have demonstrated antimicrobial properties, although the specific mechanisms for nitrophenylguanidine derivatives in this context require further investigation.[1]

-

Anticancer Activity: Beyond the effects of NHE1 inhibition on tumor microenvironment pH, some nitrophenyl compounds have shown direct antitumor-growth inhibitory effects.[11] The precise molecular targets for these actions may be distinct from NHE1.

Experimental Methodologies for Characterizing Mechanism of Action

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of substituted nitrophenylguanidines. The following outlines key experimental workflows.

Workflow for Characterizing NHE Inhibition

Caption: Experimental workflow for characterizing substituted nitrophenylguanidines.

Detailed Experimental Protocols

1. Intracellular pH (pHi) Recovery Assay

-

Principle: This assay directly measures the activity of NHE by monitoring the recovery of intracellular pH after an acid load in the presence and absence of the test compound. The fluorescent dye BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) is commonly used as it exhibits pH-dependent fluorescence.

-

Methodology:

-

Culture cells (e.g., CHO-K1 cells stably expressing a specific human NHE isoform) on glass coverslips.[6]

-

Load the cells with the acetoxymethyl (AM) ester of BCECF, which is membrane-permeant and is cleaved by intracellular esterases to trap the fluorescent dye inside.

-

Induce an acute intracellular acid load using the ammonium chloride prepulse technique.

-

Monitor the recovery of pHi over time using a fluorescence spectrophotometer or microscope by measuring the ratio of fluorescence at two excitation wavelengths.

-

Perform the assay in the presence of varying concentrations of the substituted nitrophenylguanidine to determine the IC50 value for inhibition of pHi recovery.

-

-

Causality: A dose-dependent inhibition of the rate of pHi recovery indicates that the compound is blocking the primary mechanism for proton extrusion, which in these engineered cells is the specific NHE isoform.

2. Cancer Cell Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the substituted nitrophenylguanidine for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration causing 50% growth inhibition).

-

-

Causality: A reduction in MTT conversion indicates a decrease in metabolic activity, which can be a consequence of cytotoxicity or cytostatic effects. When correlated with the known NHE1 inhibitory activity of the compound, this suggests that the anti-proliferative effect may be mediated by the disruption of pH homeostasis in the cancer cells.

Conclusion

Substituted nitrophenylguanidines are a promising class of compounds with a well-defined primary mechanism of action centered on the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform. This mechanism, which leads to intracellular acidification and the prevention of sodium and subsequent calcium overload, underpins their therapeutic potential in cardiovascular diseases and oncology. The continued exploration of the structure-activity relationships within this chemical class will be pivotal in designing next-generation inhibitors with enhanced potency, selectivity, and drug-like properties. Furthermore, a comprehensive understanding of their potential off-target effects and alternative mechanisms of action will be crucial for their successful translation into clinical applications. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this versatile and therapeutically significant class of molecules.

References

- Patsnap Synapse. (2024, June 21). What are Sodium-hydrogen exchangers inhibitors and how do they work?

- RSC Publishing. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.

- Masereel, B., et al. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. PubMed.

- (2026, January 20). Beyond Imatinib: The Broader Potential of Guanidine Derivatives in Modern Chemistry.

- PubMed. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships.

- PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.

- Wikipedia. (n.d.). Cariporide.

- NCBI Bookshelf. (n.d.). Amiloride. StatPearls.

- PubMed. (n.d.). The mechanism of action of amiloride.

- PubMed. (n.d.). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy.

- PMC - NIH. (2025, May 13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.

- PubMed. (n.d.). NHE1-inhibitor cariporide prevents the transient reperfusion-induced shortening of the monophasic action potential after coronary ischemia in pigs.

- MedchemExpress.com. (n.d.). Na+/H+ Exchanger (NHE) | Inhibitors.

- ResearchGate. (2025, October 19). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines.

- Cambridge Open Engage. (2022, December 27). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.

- PubChem - NIH. (n.d.). Cariporide.

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- Wikipedia. (n.d.). Amiloride.

- Patsnap Synapse. (2024, June 25). What are NHE inhibitors and how do they work?

- PubMed. (1971). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. II.

- PubMed. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review.

- ResearchGate. (n.d.). Structure-Activity Relationships in Nitro-Aromatic Compounds.

- MDPI. (2023, October 16). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Amiloride Hydrochloride?

- PubMed. (2001). Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559.

- chemeurope.com. (n.d.). Amiloride.

- American Heart Association Journals. (n.d.). Cardioprotective Effects of the Na+/H+ Exchange Inhibitor Cariporide in Patients With Acute Anterior Myocardial Infarction Undergoing Direct PTCA.

- Illustrated Glossary of Organic Chemistry. (n.d.). Structure-Activity Relationship (SAR).

- PubMed. (2013, January 22). Synthesis and Biological Evaluation of Guanidino Analogues of Roscovitine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are NHE inhibitors and how do they work? [synapse.patsnap.com]

- 5. Cariporide - Wikipedia [en.wikipedia.org]

- 6. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cariporide | C12H17N3O3S | CID 151172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Amiloride - Wikipedia [en.wikipedia.org]

- 11. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanidine Derivatives in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Introduction

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in the landscape of medicinal chemistry. In its protonated form, the guanidinium cation, it is a structural mimic of the side chain of the amino acid arginine, a feature that nature has extensively exploited in the architecture of proteins and enzymes.[1] This guide provides an in-depth exploration of guanidine derivatives, elucidating the physicochemical properties, synthetic strategies, and diverse pharmacological applications that establish this moiety as a "privileged scaffold" in modern drug discovery. For researchers and drug development professionals, a comprehensive understanding of this versatile core is essential for harnessing its full therapeutic potential.

The Guanidinium Cation: A Privileged Scaffold in Drug Design

At physiological pH, the guanidine group is protonated, forming the highly stable guanidinium cation.[2] This stability arises from the delocalization of the positive charge across all three nitrogen atoms through resonance. The planar, symmetric structure and its pKaH of 13.6 ensure it remains protonated under most biological conditions.[2] These intrinsic properties confer several key advantages that make it a cornerstone of rational drug design:

-

Multidirectional Hydrogen Bonding: The guanidinium cation can act as a potent hydrogen bond donor through its N-H groups, forming robust, charge-assisted hydrogen bonds with anionic groups like carboxylates and phosphates found in biological targets.[1][3]

-

Charge Pairing and Electrostatic Interactions: The delocalized positive charge facilitates strong electrostatic or ionic interactions with negatively charged residues on proteins or phosphate groups in nucleic acids.[1]

-

Cation-π Interactions: The guanidinium group can engage in favorable cation-π interactions with the aromatic rings of amino acids such as tyrosine, tryptophan, and phenylalanine, further anchoring ligands to their binding sites.[4][5]

These non-covalent interactions are fundamental to molecular recognition, enabling guanidine-containing molecules to bind to a wide array of biological targets with high affinity and specificity.[1][6]

Synthesis of Guanidine Derivatives

The construction of the guanidine moiety is a critical step in the synthesis of these derivatives. Various methods have been developed, each with specific advantages concerning substrate scope, reaction conditions, and scalability.

Key Synthetic Strategies

-

Guanylation of Amines: This is the most direct and widely used approach, involving the reaction of a primary or secondary amine with a guanylating agent. Common guanylating reagents include carbodiimides, cyanamides, S-methylisothioureas, and pyrazole-1-carboxamidines.[7] The choice of reagent is often dictated by the nucleophilicity of the amine and the desired substitution pattern on the final guanidine.

-

Conversion of Thioureas: Thioureas serve as excellent precursors for guanidine synthesis. The reaction typically involves the activation of the sulfur atom, converting it into a better leaving group, followed by nucleophilic displacement by an amine. Classical methods often employed toxic reagents like mercury salts, but modern approaches utilize more environmentally benign activators like Mukaiyama's reagent.[8]

-

Catalytic Approaches: To improve efficiency and atom economy, various metal-catalyzed methods have been developed. Catalysts based on zinc, copper, and lanthanides can facilitate the addition of amines to carbodiimides or cyanamides under mild conditions.[7][9] These catalytic systems are often compatible with a broader range of functional groups.

Experimental Protocol: Synthesis via Amine Guanylation

This protocol describes a general, self-validating procedure for the synthesis of a disubstituted guanidine from a primary amine using a commercially available guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Objective: To synthesize a Boc-protected guanidine derivative from a primary amine.

Materials:

-

Primary amine (R-NH2) (1.0 eq)

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

Dichloromethane (DCM) or Acetonitrile (ACN) as solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a solution of the primary amine (1.0 eq) in DCM at room temperature, add triethylamine (2.0 eq).

-

Addition of Guanylating Agent: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired protected guanidine.

-

Deprotection (Optional): The Boc protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final guanidine salt.

Causality Note: Triethylamine is used as a base to neutralize the pyrazole byproduct, driving the reaction to completion. The Boc groups on the guanylating agent reduce the nucleophilicity of the guanidine product, preventing side reactions, and can be easily removed in a final step.

Mechanisms of Action: The Molecular Basis of Therapeutic Activity

Guanidine derivatives exert their pharmacological effects through a variety of mechanisms, often by mimicking the interactions of endogenous arginine.

-

Enzyme Inhibition: The guanidinium moiety is an effective mimic of the protonated arginine side chain, a common recognition element in enzyme active sites. This allows guanidine derivatives to act as competitive inhibitors for enzymes that process arginine, such as nitric oxide synthase (NOS) and certain proteases. For example, the drug Terbogrel contains a guanidino moiety and is a potent inhibitor of thromboxane A2 synthase.[10]

-

Ion Channel Modulation: Guanidine-containing toxins, such as saxitoxin (STX), are potent blockers of voltage-gated sodium channels (NaV), highlighting the ability of the guanidinium group to interact with the outer pore of these channels.[11] This channel-blocking activity is a key mechanism for several synthetic guanidine derivatives in development for neurological conditions. Some compounds also act as modulators of potassium channels.[12]

-

Receptor Antagonism: By incorporating the guanidine group into larger scaffolds, medicinal chemists have developed potent antagonists for various receptors. For instance, derivatives have been designed to act as antagonists at muscarinic M2 and M4 receptors, shifting their selectivity profile away from their original histamine H3 receptor targets through structural modifications.[13]

-

DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate backbone of DNA. This has led to the development of guanidine derivatives that act as DNA minor groove binders, representing a promising strategy for developing new anticancer agents.[6]

Therapeutic Applications and Key Drug Examples

The versatility of the guanidine scaffold is reflected in the broad range of approved drugs and clinical candidates that incorporate this moiety. Guanidine-containing compounds have found applications as antibacterial, antiviral, antiprotozoal, and anticancer agents.[6]

| Drug Name | Therapeutic Class | Primary Indication / Use |

| Metformin | Biguanide | Type 2 Diabetes[14][15] |

| Guanabenz | α2-Adrenergic Agonist | Hypertension[16][17] |

| Zanamivir | Neuraminidase Inhibitor | Influenza (Antiviral) |

| Proguanil | Dihydrofolate Reductase Inhibitor | Malaria (Antiprotozoal) |

| Chlorhexidine | Cationic Polybiguanide | Antiseptic / Disinfectant |

| Guanidine HCl | Potassium Channel Blocker | Lambert-Eaton Myasthenic Syndrome |

Metformin , a biguanide, is a first-line treatment for type 2 diabetes. Its complex mechanism involves reducing hepatic glucose production, decreasing intestinal glucose absorption, and improving peripheral insulin sensitivity.[14][18] Guanabenz acts as a central alpha-2 adrenergic agonist, reducing sympathetic outflow from the brain, which leads to decreased peripheral vascular resistance and lower blood pressure.[19][20]

Structure-Activity Relationships (SAR)

Optimizing the therapeutic profile of a guanidine-based lead compound involves systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. SAR studies focus on how different substituents on the guanidine nitrogens (R1-R5) influence biological activity.

-

Lipophilicity and Sterics: The nature of the substituents dramatically affects the compound's overall lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Bulky substituents can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. For example, in a series of thromboxane A2 synthase inhibitors, a tert-butyl group on the guanidine moiety was found to be optimal for potency.[10]

-

Electronic Effects: Electron-donating or electron-withdrawing groups on aryl substituents can modulate the basicity of the guanidine group and influence its hydrogen-bonding capabilities.

-

Conformational Restriction: Incorporating the guanidine moiety into a cyclic system or replacing flexible alkyl chains with more rigid linkers can lock the molecule into a bioactive conformation. This strategy was successfully used to convert histamine H3R antagonists into potent muscarinic M2R/M4R antagonists by replacing a flexible seven-carbon chain with a semi-rigid cyclohexylene group.[13]

Conclusion and Future Perspectives

The guanidine functional group remains a cornerstone of medicinal chemistry, prized for its unique physicochemical properties that enable potent and specific interactions with a multitude of biological targets. From established drugs like metformin to novel anticancer agents that bind DNA, the therapeutic breadth of guanidine derivatives is vast and continues to expand.

Future research will likely focus on the development of novel catalytic methods for their synthesis, enabling more efficient and diverse library creation.[21] Furthermore, the application of computational chemistry and machine learning will accelerate the design of next-generation guanidine-based therapeutics with precisely tuned selectivity and improved drug-like properties. As our understanding of complex disease pathways deepens, the guanidine scaffold is poised to remain a critical tool for developing innovative medicines to address unmet medical needs.

References

- Guanidine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Guanidine]

- Anion and ether group influence in protic guanidinium ionic liquids - RSC Publishing. (2023-02-03). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cp/d2cp05342a]

- Guanidinium chloride - Wikipedia. [URL: https://en.wikipedia.org/wiki/Guanidinium_chloride]

- Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_1_33]

- Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. (2022-08-30). [URL: https://www.medindia.

- Cation–π interactions: Complexes of guanidinium and simple aromatic systems. (2025-08-08). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cp/c2cp42168j]

- Full article: Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1923183]

- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PubMed Central. (2025-09-02). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12403662/]

- Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4245582/]

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. (2021-06-08). [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00412]

- Guanidine synthesis by guanylation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N3/guanidines.shtm]

- Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014-08-18). [URL: https://pubs.aip.

- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198751/]

- Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. [URL: https://www.researchgate.net/figure/Main-methods-for-the-synthesis-of-guanidine-derivatives-a-and-mechanisms-of-the_fig2_344158933]

- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - FULIR. (2024-02-13). [URL: https://fulir.irb.hr/id/eprint/12560/]

- Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed. (1999-04-08). [URL: https://pubmed.ncbi.nlm.nih.gov/10197967/]

- The mechanisms of action of metformin - PMC - NIH. (2017-08-03). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5552828/]

- A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains - MDPI. [URL: https://www.mdpi.com/2079-6382/13/1/60]

- (PDF) Recent Developments in Guanylating Agents - ResearchGate. (2025-11-02). [URL: https://www.researchgate.

- What is the mechanism of Guanabenz Acetate? - Patsnap Synapse. (2024-07-17). [URL: https://www.patsnap.

- Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions - PubMed. (2001-05-04). [URL: https://pubmed.ncbi.nlm.nih.gov/11333036/]

- Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters - ACS Publications. (2022-02-10). [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00620]

- Understanding the action mechanisms of metformin in the gastrointestinal tract - Frontiers. (2024-03-27). [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1375364/full]

- Interaction between the guanidinium cation and aromatic amino acids - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp02630f]

- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines - RSC Publishing. (2018-03-08). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00305a]

- Guanabenz - Wikipedia. [URL: https://en.wikipedia.org/wiki/Guanabenz]

- Recent developments in guanylating agents - Arkivoc. [URL: https://www.arkat-usa.

- Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents - MDPI. (2023-09-07). [URL: https://www.mdpi.com/1420-3049/28/18/6492]

- Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing. (2014-02-10). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60380j]

- Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6362002/]

- Beyond Imatinib: The Broader Potential of Guanidine Derivatives in Modern Chemistry. [URL: https://www.milliporesigma.

- Mechanism of Action Pharmacokinetics - accessdata.fda.gov. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/label/2009/021741s006s007lbl.pdf]

- [C(NH 2 ) 3 ]SbCl 4 : An NLO Material with Enhanced Second Harmonic Response and Birefringence - ACS Publications. (2026-01-23). [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c03561]

- Metformin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Metformin]

- Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview - YouTube. (2022-09-28). [URL: https://www.youtube.

- Metformin--mode of action and clinical implications for diabetes and cancer - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22130931/]

- Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo048812h]

- Clinical Profile of Guanabenz Acetate 4mg Tablet - GlobalRx. [URL: https://globalrph.

- Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC. (2017-10-13). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5666364/]

- Flavonoids as Modulators of Potassium Channels - MDPI. [URL: https://www.mdpi.com/1422-0067/23/1/549]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Guanidine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guanidine synthesis by guanylation [organic-chemistry.org]

- 10. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metformin - Wikipedia [en.wikipedia.org]

- 16. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 17. Guanabenz - Wikipedia [en.wikipedia.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Articles [globalrx.com]

- 21. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains | MDPI [mdpi.com]

Methodological & Application

Topic: Strategic Recrystallization for the Purification of N-(2-Fluoro-6-nitrophenyl)guanidine

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-Fluoro-6-nitrophenyl)guanidine is a molecule of interest possessing structural motifs common in pharmacologically active compounds: a substituted nitroaromatic ring and a highly basic guanidine group. The purity of such compounds is paramount for accurate biological screening and drug development. This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of N-(2-Fluoro-6-nitrophenyl)guanidine. We will move beyond a simple list of steps to explore the underlying chemical principles that govern the selection of an appropriate solvent system and the optimization of the purification workflow. The protocols herein are designed as a self-validating system, incorporating analytical checkpoints to ensure the final product meets the required purity standards.

The Principle and the Challenge of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. Its efficacy is founded on the principle that the solubility of a compound in a solvent generally increases with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimal amount of a suitable hot solvent, followed by cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[1] Soluble impurities, ideally, remain in the cooled solvent (the mother liquor), while insoluble impurities can be removed by filtration of the hot solution.[2]

The primary challenge in purifying N-(2-Fluoro-6-nitrophenyl)guanidine lies in its dual chemical nature. The molecule contains:

-

A polar, electron-withdrawing nitro group (-NO₂) and a highly basic guanidine moiety (-C(NH)(NH₂)) , which can form salts and is capable of extensive hydrogen bonding.[3]

-

A less polar fluorophenyl ring .

This combination necessitates a careful and systematic approach to solvent selection to satisfy the core requirement of recrystallization: high solubility when hot and low solubility when cold.[4]

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for N-(2-Fluoro-6-nitrophenyl)guanidine and all solvents used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or solvent vapors.[5]

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive under certain conditions. Avoid grinding or subjecting the material to high impact.

-

Guanidine Derivatives: Guanidine compounds can be irritating to the skin, eyes, and respiratory system.[6] Avoid direct contact.[5]

Protocol I: Systematic Solvent Screening

The success of any recrystallization hinges on the choice of solvent. A preliminary screening with small amounts of the crude material is essential. The ideal solvent will exhibit a steep solubility curve for the compound.[7]

Rationale for Solvent Selection: The polarity of N-(2-Fluoro-6-nitrophenyl)guanidine suggests that polar solvents will be the most effective. According to the "like dissolves like" principle, solvents with similar functional groups are often good candidates.[8] For nitroaryl compounds, alcoholic solvents are a recommended starting point.[7] Given the highly polar guanidinium group, which can form strong hydrogen bonds, protic solvents are particularly promising.[3]

Screening Procedure:

-

Place approximately 20-30 mg of the crude N-(2-Fluoro-6-nitrophenyl)guanidine into separate test tubes.

-

To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition. Note the solubility in the cold solvent. A good candidate solvent will not readily dissolve the compound at this stage.[4]

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

-

Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

-

If no single solvent is ideal, consider a mixed solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then cool slowly.[8] A common and effective pair for compounds of intermediate polarity is an alcohol with water, or ethyl acetate with hexanes.[9]

Table 1: Candidate Solvents for Screening

| Solvent | Class | Rationale | Expected Behavior |

|---|---|---|---|

| Ethanol | Polar Protic | Often effective for nitroaromatic compounds; good hydrogen bonding capability.[7] | Good solubility when hot, lower solubility when cold. High probability of success. |

| Methanol | Polar Protic | More polar than ethanol; may be too effective a solvent, leading to poor recovery. | May show high solubility even at room temperature. |

| Isopropanol | Polar Protic | Less polar than ethanol; may show a better solubility differential. | Potentially an excellent candidate with a steep solubility curve. |

| Water | Polar Protic | Unlikely to dissolve the compound alone due to the aromatic ring, but excellent as an "anti-solvent" in a mixed system with an alcohol.[8] | Poor solubility. |

| Ethyl Acetate | Polar Aprotic | An ester that can be a good solvent for moderately polar compounds.[8] | May be a good candidate, potentially used in a pair with hexanes. |

| Acetonitrile | Polar Aprotic | A polar solvent that could be effective. | Variable; requires testing. |

| Hexanes | Nonpolar | Unlikely to dissolve the compound; useful as an "anti-solvent". | Poor solubility. |

Protocol II: Bulk Recrystallization Workflow

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment:

-

Crude N-(2-Fluoro-6-nitrophenyl)guanidine

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (at least two)

-

Hot plate with stirring capability

-

Short-stemmed glass funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

-

Spatula and stirring rod

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.[1] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the yield of recovered crystals.[4]

-

Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are present or if the solution is colored and requires decolorizing carbon, a hot filtration is necessary.[10]

-

Place a short-stemmed funnel with fluted filter paper into the neck of a second, clean Erlenmeyer flask.

-

Heat the receiving flask containing a small amount of boiling solvent on the hot plate. The rising vapor will heat the funnel and prevent premature crystallization.[1]

-

Bring the solution containing the dissolved product to a boil.

-

Carefully and quickly pour the boiling solution through the hot funnel.[11]

-

Causality: Keeping the apparatus hot is essential to prevent the desired compound from crystallizing on the filter paper or in the funnel stem, which would lead to product loss.[12]

-

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

-

Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[13]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-